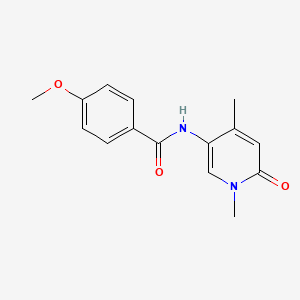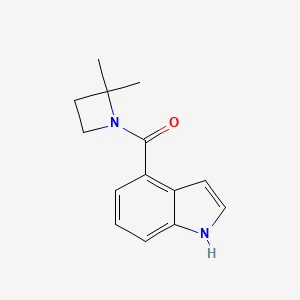
N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide, also known as DMXAA, is a small molecule that exhibits potent antitumor activity. It was first discovered in the 1980s and has since been the subject of extensive research in the field of cancer therapy. DMXAA has been found to be effective against a wide range of tumor types, including melanoma, lung cancer, and breast cancer.
Wirkmechanismus
The exact mechanism of action of N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide is not fully understood. However, it is believed to work by activating the immune system to attack cancer cells. N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide has been shown to induce the production of cytokines, which are signaling molecules that help to activate immune cells. It has also been shown to increase the number of immune cells in tumors, which can help to enhance the immune response against cancer.
Biochemical and Physiological Effects
N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma). These cytokines can help to activate immune cells and enhance the immune response against cancer. N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide has also been shown to increase the number of immune cells in tumors, such as macrophages and T cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide is its potent antitumor activity. It has been shown to be effective against a wide range of tumor types, including melanoma, lung cancer, and breast cancer. N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide also has a synergistic effect when used in combination with other chemotherapy agents. One limitation of N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide is its low solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide. One direction is to investigate the mechanism of action in more detail. This could involve studying the signaling pathways involved in N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide-induced cytokine production and immune cell activation. Another direction is to investigate the potential of N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide in combination with other immunotherapy agents, such as immune checkpoint inhibitors. Finally, there is a need to develop more effective formulations of N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide to improve its solubility and bioavailability.
Synthesemethoden
The synthesis of N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide involves several steps. The first step is the reaction of 3-acetyl-4-methoxybenzoic acid with acetic anhydride to form 3-acetyl-4-methoxybenzoyl acetate. This intermediate is then reacted with 3,5-dimethylpyridine to form N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide. The overall yield of the synthesis is around 20%.
Wissenschaftliche Forschungsanwendungen
N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide has been extensively studied in preclinical and clinical trials as a potential cancer therapy. It has been shown to have potent antitumor activity in a variety of animal models, including melanoma, lung cancer, and breast cancer. N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide has also been shown to have a synergistic effect when used in combination with other chemotherapy agents.
Eigenschaften
IUPAC Name |
N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-10-8-14(18)17(2)9-13(10)16-15(19)11-4-6-12(20-3)7-5-11/h4-9H,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDQWHRHSRKLLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=C1NC(=O)C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2S)-1-[(5-chloropyridin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7585269.png)
![N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-pyridin-3-ylcyclopropane-1-carboxamide](/img/structure/B7585296.png)
![N-[(3-hydroxythiolan-3-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7585303.png)

![N-[(3-hydroxythiolan-3-yl)methyl]cyclohexanecarboxamide](/img/structure/B7585310.png)

![[3-[[Ethyl(2,2,2-trifluoroethyl)amino]methyl]pyrrolidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7585323.png)
![2,3-difluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585331.png)

![N-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)cyclopent-3-ene-1-carboxamide](/img/structure/B7585347.png)
![7a-Methyl-3-(2,2,3,3-tetramethylazetidine-1-carbonyl)-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7585348.png)
![3-(2,2-Dimethylazetidine-1-carbonyl)-7a-methyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7585364.png)

![2-Benzylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7585382.png)